molecular formula C10H14N2O6 B045661 5-Hydroxymethyl-2'-deoxyuridine CAS No. 5116-24-5

5-Hydroxymethyl-2'-deoxyuridine

Cat. No.: B045661
CAS No.: 5116-24-5
M. Wt: 258.23 g/mol
InChI Key: IPAVKOYJGUMINP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2’-deoxyuridine: is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosidesIt is known to inhibit the replication of multiple human leukemia cell lines and has shown efficacy in prolonging the survival of mice carrying leukemia .

Scientific Research Applications

Chemistry: 5-Hydroxymethyl-2’-deoxyuridine is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies. It serves as a precursor for the synthesis of other nucleoside analogs.

Biology: In biological research, this compound is used to study DNA damage and repair mechanisms. It is incorporated into DNA and can be used to track and analyze the effects of oxidative stress on nucleic acids .

Medicine: The compound has shown potential in antiviral therapies, particularly against herpes simplex virus type 1. It also exhibits anticancer properties by inhibiting the replication of leukemia cells and other cancer cell lines .

Industry: In the pharmaceutical industry, 5-Hydroxymethyl-2’-deoxyuridine is explored for its potential in developing new therapeutic agents. Its role as a nucleoside analog makes it a valuable tool in drug discovery and development .

Mechanism of Action

Target of Action

5-Hydroxymethyl-2’-deoxyuridine (also known as alpha-Hydroxythymidine) primarily targets BRCA-deficient cells . BRCA genes are tumor suppressor genes that play a crucial role in DNA repair, particularly in the repair of double-strand breaks .

Mode of Action

The compound potentiates the sensitivity of BRCA-deficient cells to PARP inhibitors (PARPi) . This is mediated by the action of SMUG1 glycosylase on genomic 5-Hydroxymethyl-2’-deoxyuridine, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis .

Biochemical Pathways

5-Hydroxymethyl-2’-deoxyuridine is involved in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC) mediated by ten-eleven translocation (TET) proteins . It is an intermediate in this pathway and its incorporation into DNA can lead to DNA damage response, chromosome aberrations, and replication fork impairment .

Pharmacokinetics

It is known that the compound can inhibit the replication of multiple human leukemia cell lines .

Result of Action

The incorporation of 5-Hydroxymethyl-2’-deoxyuridine into DNA can elicit a DNA damage response, chromosome aberrations, replication fork impairment, and cell viability loss in the absence of FANCD2 . It also inhibits the replication of multiple human leukemia cell lines .

Action Environment

5-Hydroxymethyl-2’-deoxyuridine is part of the human exposome, which includes all the exposures of an individual in a lifetime and how those exposures relate to health

Safety and Hazards

5-Hydroxymethyl-2’-deoxyuridine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

The future directions of 5-Hydroxymethyl-2’-deoxyuridine research could involve further studies on DNA oxidation damage and repair in living cells . There is also potential for improved synthesis methods and further exploration of its role as a biomarker for oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-2’-deoxyuridine typically involves the hydroxymethylation of 2’-deoxyuridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the 5-position of the uridine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxymethyl-2’-deoxyuridine can undergo oxidation reactions, leading to the formation of 5-formyl-2’-deoxyuridine.

    Reduction: The compound can be reduced to form 5-methyl-2’-deoxyuridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxymethyl-2’-deoxyuridine is unique due to its hydroxymethyl group, which allows it to participate in specific biochemical reactions that other nucleoside analogs cannot. This functional group also enhances its ability to inhibit viral and cancer cell replication, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVKOYJGUMINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5116-24-5
Record name 5-Hydroxymethyl-2'-deoxyuridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) primarily interacts with DNA by incorporating itself in place of thymidine. [] This substitution, while not directly mutagenic, triggers a repair response. [] The enzyme 5-hydroxymethyluracil-DNA glycosylase (hmUra-DNA glycosylase) recognizes and excises 5-hmdU from DNA. [, ] This excision repair process, if excessive, can lead to DNA strand breaks and ultimately induce apoptosis, especially in cells with compromised DNA repair mechanisms or under additional stress like ionizing radiation. []

    A: this compound itself does not possess catalytic properties. It is a substrate in enzymatic reactions, notably in DNA repair processes involving the enzyme 5-hydroxymethyluracil-DNA glycosylase. [, ]

    A: Yes. Computational modeling, specifically NMR-based modeling, has been used to investigate the interaction of this compound with transcription factor 1 (TF1) from the Bacillus subtilis bacteriophage SPO1. [] This study provided a structural model of the TF1/5-hmdU-DNA complex, demonstrating how TF1 binds preferentially to DNA containing 5-hmdU.

    A: Limited SAR information can be extracted from the provided research. Replacing specific thymidine residues with 5-hmdU in the thrombin binding aptamer (TBA) was shown to affect its binding affinity and anticoagulant activity. [] This suggests that the position and number of 5-hmdU substitutions in DNA can impact interactions with DNA-binding proteins.

    ANone: The provided research primarily focuses on this compound as a biomarker for oxidative DNA damage and as a tool to study DNA repair. Therefore, it doesn't provide detailed information on its formulation strategies or stability in various conditions for pharmaceutical purposes.

    ANone: Several analytical methods are employed to study this compound, highlighting its role as a biomarker for oxidative DNA damage:

      • HPLC with electrochemical detection (HPLC-EC) for separating and quantifying oxidized DNA bases, including this compound. []
      • HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying this compound and other oxidized nucleosides in complex biological samples like urine. [, ]

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